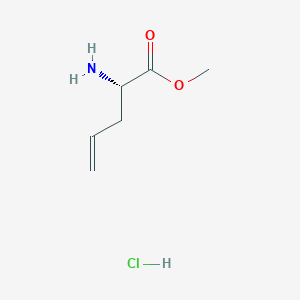

(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride

Übersicht

Beschreibung

“(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride” is a chemical compound. It is a type of amino acid methyl ester . Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis .

Synthesis Analysis

Amino acid methyl ester hydrochlorides can be prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is not only compatible with natural amino acids, but also with other aromatic and aliphatic amino acids .Chemical Reactions Analysis

Amino acid methyl esters, including “this compound”, can undergo various chemical reactions. For example, they can be used in solution phase peptide synthesis . They can also be transformed into other compounds through reactions such as esterification .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Chemical Transformations

Research has shown that derivatives of 2-amino-4-pentenoic acid, such as (S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride, serve as key intermediates in stereoselective synthesis processes. For example, the stereoselective synthesis of γ-fluorinated α-amino acids demonstrates the utility of such compounds in producing enantiomerically enriched amino acids, which are valuable in medicinal chemistry and the synthesis of bioactive molecules (Laue et al., 2000). Similarly, the efficient resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) and their subsequent transformations highlight their role in generating structurally complex and stereochemically defined products (Krishnamurthy et al., 2014).

Methodological Developments

The development of methodologies for preparing amino acid methyl ester hydrochlorides showcases the adaptability of this compound in synthetic chemistry. A method involving the reaction of amino acids with methanol in the presence of trimethylchlorosilane has been reported, which is compatible with both natural and synthetic amino acids, offering a broad application scope in peptide synthesis (Li & Sha, 2008).

Application in Synthesis of Biologically Active Compounds

The compound and its derivatives have been employed in the synthesis of biologically active molecules. For instance, the acyclic stereocontrolled synthesis of (−)-detoxinine from (2S)-N- t-butoxycarbonyl-2-amino-4-pentenoic acid methyl ester highlights the utility of this compound in generating natural products with potential therapeutic value (Ohfune & Nishio, 1984). Additionally, its application in the synthesis of a novel, orally bioavailable inhibitor of human rhinovirus 3C protease underscores its relevance in antiviral drug development (Patick et al., 2005).

Eigenschaften

IUPAC Name |

methyl (2S)-2-aminopent-4-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHNAMFLUXPVNV-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzenesulfonamide](/img/structure/B2751532.png)

![3-[(4-Chlorophenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one](/img/structure/B2751537.png)

![N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide](/img/structure/B2751538.png)

![(Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/no-structure.png)